1-cyclohexyl-1H-imidazole
Overview
Description
1-Cyclohexyl-1H-imidazole is a heterocyclic organic compound that features a cyclohexyl group attached to an imidazole ring Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions The cyclohexyl group, a six-membered carbon ring, is bonded to the nitrogen atom of the imidazole ring
Preparation Methods
The synthesis of 1-cyclohexyl-1H-imidazole can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, cyclohexyl aldehyde would be used as the aldehyde component.
Wallach Synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-hydroxy ketones with ammonia or primary amines.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclohexyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological research to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. The cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-Cyclohexyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Methyl-1H-imidazole: Contains a methyl group instead of a cyclohexyl group.
2-Substituted Imidazoles: Variants with substitutions at the second position of the imidazole ring.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-cyclohexylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZINEPOBWTUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449112 | |
Record name | 1-cyclohexylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67768-61-0 | |
Record name | 1-cyclohexylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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